![molecular formula C19H23NO2 B5115203 {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of opioid receptor agonist, which means it binds to specific receptors in the brain and produces effects similar to those of opioids.
Wirkmechanismus
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol binds to specific opioid receptors in the brain, including the mu, delta, and kappa receptors. This binding produces analgesic effects by reducing the transmission of pain signals in the nervous system. Additionally, this compound has been shown to produce anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Research has shown that this compound produces analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. Additionally, this compound has been shown to produce anti-inflammatory effects, which may contribute to its analgesic properties. Studies have also shown that this compound does not produce significant side effects, such as sedation or nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol in lab experiments is its high affinity for opioid receptors, which allows for precise targeting of these receptors. Additionally, this compound has been shown to produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. One limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability.
Zukünftige Richtungen
There are several potential future directions for research on {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could explore the potential applications of this compound in the treatment of other conditions, such as anxiety or depression.
Synthesemethoden
The synthesis of {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol involves several steps, including the reaction of 4-bromobenzyl alcohol with sodium hydride, followed by the reaction of the resulting compound with 4-benzyloxybenzaldehyde. The final step involves the reduction of the resulting compound using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Research has shown that this compound has a high affinity for opioid receptors and can produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids.
Eigenschaften
IUPAC Name |
[1-[(4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-14-18-7-4-12-20(18)13-16-8-10-19(11-9-16)22-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,18,21H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBNDXLLJFHQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)
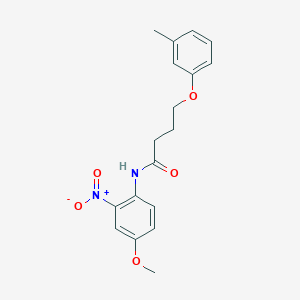
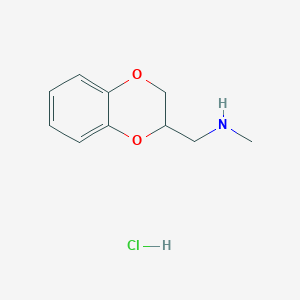
![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)

![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)
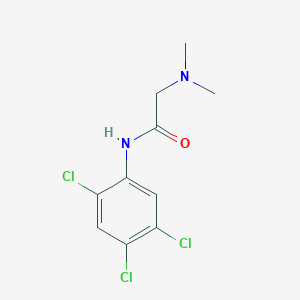
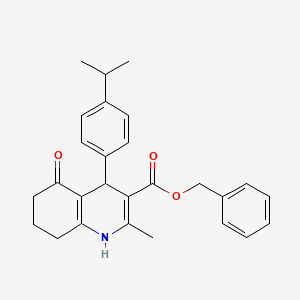
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)
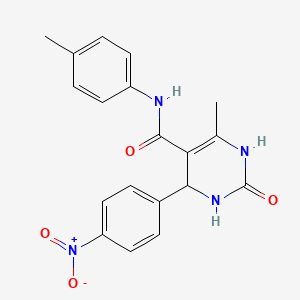
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
